![molecular formula C16H21N3O2 B5327916 N-ethyl-2,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5327916.png)
N-ethyl-2,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
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Overview
Description
N-ethyl-2,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a chemical compound that has garnered a lot of interest in scientific research. It is commonly referred to as EPPA and has been the subject of numerous studies due to its unique properties.
Mechanism of Action
EPPA acts as a fluorescent probe by undergoing a chemical reaction in the presence of copper ions. The reaction results in the formation of a highly fluorescent compound that can be easily detected using fluorescence microscopy. The mechanism of action of EPPA is based on the ability of copper ions to coordinate with the nitrogen and oxygen atoms in the oxadiazole ring, leading to the formation of a stable complex.
Biochemical and Physiological Effects
EPPA has been found to be non-toxic and non-cytotoxic, making it suitable for use in biological applications. It has also been shown to be membrane permeable, allowing it to enter living cells and interact with intracellular copper ions. EPPA has been found to have a high selectivity towards copper ions, making it an ideal probe for the detection of copper in biological systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EPPA as a fluorescent probe is its high sensitivity and selectivity towards copper ions. It is also easy to use and can be easily incorporated into existing imaging techniques. However, one of the limitations of using EPPA is its relatively low quantum yield, which can limit its detection sensitivity in some applications.
Future Directions
There are several future directions for the research and development of EPPA. One potential area of research is the development of new fluorescent probes based on the structure of EPPA that can detect other metal ions in biological systems. Additionally, there is potential for the use of EPPA in the development of new imaging techniques for the detection of other diseases, such as Alzheimer's disease. Finally, there is also potential for the use of EPPA in the development of new therapeutic agents for the treatment of diseases that are associated with copper dysregulation.
Synthesis Methods
EPPA is synthesized through a multistep process involving the reaction of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid with ethyl chloroacetate to form ethyl 2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetate. The resulting compound is then reacted with 2,2-dimethylpropan-1-amine to form EPPA.
Scientific Research Applications
EPPA has been extensively studied for its potential use as a fluorescent probe in biological applications. It has been found to be highly selective towards the detection of copper ions in living cells and has been used to monitor the intracellular copper levels in various cell lines. Additionally, EPPA has been used in the development of new imaging techniques for the detection of cancer cells.
properties
IUPAC Name |
N-ethyl-2,2-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-5-19(15(20)16(2,3)4)11-13-17-14(18-21-13)12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCVWBNCLWGDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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